molecular formula C17H16BrClN4O2S2 B2824867 4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-63-9

4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No.: B2824867
CAS No.: 338421-63-9
M. Wt: 487.82
InChI Key: ZDZGJCZFIGRGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 3-chlorobenzylthio group at position 5 and a 4-bromobenzenesulfonamide moiety at position 2. Its structural complexity arises from the integration of halogenated aromatic systems (bromo and chloro) and sulfur-containing functional groups (sulfonamide and sulfanyl), which are often associated with enhanced biological activity, particularly antimicrobial properties .

Properties

IUPAC Name

4-bromo-N-[[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN4O2S2/c1-23-16(10-20-27(24,25)15-7-5-13(18)6-8-15)21-22-17(23)26-11-12-3-2-4-14(19)9-12/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZGJCZFIGRGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol or sulfide.

    Bromination and chlorination: These halogenation steps are typically carried out using bromine and chlorine sources under controlled conditions to ensure selective substitution.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in halogenation patterns, triazole substitution, and sulfonamide/sulfanyl modifications. Key comparisons include:

Table 1: Substituent Comparison of Selected Analogues
Compound ID/Reference Triazole Substituents Sulfonamide/Sulfanyl Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-Methyl, 5-(3-chlorobenzylthio) 4-Bromobenzenesulfonamide ~525.8* Dual halogenation (Br, Cl); sulfur-rich
4-Allyl, 5-(4-fluorobenzylthio) 4-Chlorobenzenesulfonamide 452.95 Fluorine substitution; allyl group
4-Methyl, 5-sulfanyl 4-Chlorobenzenesulfonamide 350.85 Simpler structure; no benzylthio group
4-Ethyl, 5-(2-phenoxyethylthio) 4-Bromobenzenesulfonamide ~507.9* Ethyl group; phenoxyethylthio chain
4-Methyl, 5-(4-bromobenzylthio) 2,6-Dichlorobenzyl sulfoxide ~577.7* Sulfoxide; dichloro substitution

*Calculated based on molecular formulas.

Key Observations:

Halogenation: Bromine in the sulfonamide (target compound, ) may enhance bactericidal activity compared to chlorine (), as N-bromine compounds exhibit superior potency in certain contexts . However, this advantage can reverse under protein-rich conditions. Chlorine in the benzylthio group (target compound) vs.

Triazole Substitution: The 4-methyl group in the target compound and may improve metabolic stability compared to bulkier substituents like allyl () or ethyl (). The 3-chlorobenzylthio group in the target compound provides a hydrophobic aromatic system distinct from the 4-fluorobenzylthio () or phenoxyethylthio () moieties.

Sulfur Functionality :

  • Sulfonamide groups are critical for hydrogen bonding in biological targets, while sulfanyl/sulfoxide groups () modulate solubility and redox activity.

Characterization :

  • Spectroscopic methods (UV-Vis, NMR) and X-ray crystallography (as in ) are standard for confirming structures of such hybrids.

Physicochemical Properties

  • Solubility : Sulfonamide groups generally improve water solubility, but halogenation (Br, Cl) and aromatic systems (benzylthio) may reduce it.

Biological Activity

4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a complex organic compound that incorporates a sulfonamide group and a 1,2,4-triazole ring, both of which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrClN4O2S2C_{17}H_{16}BrClN_4O_2S^2, indicating the presence of bromine and chlorine atoms which may enhance its reactivity and biological activity. The structure includes:

  • Bromine (Br) : Contributes to the compound's reactivity.
  • Chlorine (Cl) : May influence biological interactions.
  • Sulfanyl Group : Enhances pharmacological properties.

Biological Activity

Research indicates that compounds featuring the 1,2,4-triazole ring often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown various pharmacological effects.

Antimicrobial Activity

Studies suggest that triazole derivatives can exhibit antifungal properties. For instance, compounds with similar structures have been tested against various fungal strains with promising results. The sulfonamide group is also known for its antibacterial properties.

Anticancer Potential

The sulfonamide derivatives have been implicated in inhibiting tumor growth in several studies. For example, one study demonstrated that certain sulfonamide compounds could inhibit cell proliferation in cancer cell lines by inducing apoptosis.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes.
  • Interference with Cellular Signaling : The triazole ring may interact with specific cellular receptors or pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of triazole derivatives found that compounds similar to this compound showed significant activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Organism
Compound A8Candida albicans
Compound B16Aspergillus niger

Study 2: Anticancer Activity

In vitro studies have shown that related sulfonamide compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The study reported a reduction in cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
1075
2050

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. Its structural components suggest potential applications in antimicrobial and anticancer therapies. Future studies should focus on:

  • In vivo Testing : To evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide?

Synthesis typically involves multi-step reactions with critical parameters:

  • Solvent choice : Ethanol or dimethylformamide (DMF) is preferred for solubility and reactivity .
  • Temperature : Controlled heating (60–80°C) improves reaction efficiency while avoiding decomposition .
  • Reaction time : Ranges from 12–48 hours, depending on step complexity .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Methodological Tip : Use thin-layer chromatography (TLC) to monitor intermediate steps and optimize yield .

Q. Which analytical techniques are most reliable for structural confirmation?

Q. What biological targets are associated with this compound?

The compound’s triazole and sulfonamide motifs suggest interactions with:

  • Enzymes : Carbonic anhydrase or kinase inhibition due to sulfonamide’s metal-coordinating ability .
  • Microbial pathways : Antimicrobial activity via disruption of folate synthesis (common in sulfonamides) .

Methodological Tip : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to quantify IC₅₀ values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved?

Discrepancies often arise from dynamic vs. static structural snapshots:

  • Dynamic effects : Solvent polarity in NMR may mask conformational flexibility observed in crystallography .
  • Crystal packing : X-ray structures may stabilize non-biological conformations .

Resolution Strategy : Combine DFT calculations with solvent-dependent NMR to model dynamic behavior .

Q. What strategies mitigate decomposition during functional group modifications?

Key considerations:

  • pH control : Maintain neutral to slightly acidic conditions to stabilize sulfonamide groups .
  • Temperature : Avoid prolonged heating (>80°C) to prevent triazole ring degradation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates .

Case Study : Oxidation of sulfanyl to sulfone groups requires slow addition of H₂O₂ at 0–5°C to minimize side reactions .

Q. How can structure-activity relationships (SAR) guide derivative design?

Q. What computational methods predict interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Use AutoDock Vina to model sulfonamide binding to enzyme active sites .
  • MD simulations : Analyze triazole ring flexibility under physiological conditions .

Validation : Cross-check docking results with mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters for in vivo hydrolysis .

Case Study : Solubility of 0.5 mg/mL in PBS improved to 2.1 mg/mL with 10% PEG-400 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.